REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[N:6][C:5]([S:8][C:9]([CH3:27])([CH3:26])[C:10]([C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][C:19]=2[F:25])([OH:17])[CH2:11][N:12]2[CH:16]=[N:15][CH:14]=[N:13]2)=[CH:4][CH:3]=1.[NH:28]1[CH:32]=[N:31][CH:30]=[N:29]1.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>C(#N)C>[F:25][C:19]1[CH:20]=[C:21]([F:24])[CH:22]=[CH:23][C:18]=1[C:10]([OH:17])([C:9]([CH3:27])([S:8][C:5]1[N:6]=[N:7][C:2]([N:28]2[CH:32]=[N:31][CH:30]=[N:29]2)=[CH:3][CH:4]=1)[CH3:26])[CH2:11][N:12]1[CH:16]=[N:15][CH:14]=[N:13]1 |f:2.3.4,5.6|
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Name
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(+)-3-(6-chloropyridazin-3-ylthio)-2-(2,4-difluorophenyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
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Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(N=N1)SC(C(CN1N=CN=C1)(O)C1=C(C=C(C=C1)F)F)(C)C
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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N1N=CN=C1
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
2.2 g
|
Type
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reactant
|
Smiles
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[I-].[Na+]
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
C(C)#N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 116 hours
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Duration
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116 h
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
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Type
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ADDITION
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Details
|
to the residue was added a saturated sodium chloride aqueous solution
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Type
|
EXTRACTION
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Details
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followed by extraction with dichloromethane
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Type
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WASH
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Details
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The organic layer was washed successively with 10% sodium thiosulfate aqueous solution
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Type
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DRY_WITH_MATERIAL
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Details
|
a saturated sodium chloride aqueous solution and dried
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from a mixed solvent of isopropyl ether and methanol
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)(C(C)(SC=1N=NC(=CC1)N1N=CN=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |